1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-

Descripción general

Descripción

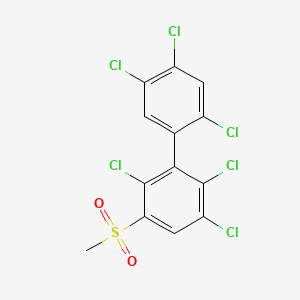

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C₁₃H₆Cl₆O₂S and a molecular weight of 438.97 . This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves multiple steps. One common method includes the chlorination of biphenyl followed by sulfonation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for higher yield and purity.

Análisis De Reacciones Químicas

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by nucleophiles like hydroxide ions or amines.

Aplicaciones Científicas De Investigación

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of chlorinated biphenyls in various chemical reactions.

Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.

Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for handling chlorinated compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparación Con Compuestos Similares

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- can be compared with other chlorinated biphenyls such as:

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

2,2’,3,4’,5’,6-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl: A closely related compound with similar properties and applications.

This compound’s unique combination of chlorination and sulfonation makes it particularly interesting for research and industrial applications.

Actividad Biológica

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-, commonly referred to as PCB 149, is a chlorinated biphenyl compound with significant environmental and biological implications. Its chemical structure includes six chlorine atoms and a methylsulfonyl group, which contribute to its stability and bioaccumulation potential. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₆Cl₆O₂S

- Molecular Weight : 438.97 g/mol

- CAS Registry Number : 149949-88-2

The biological activity of PCB 149 is primarily mediated through its interaction with cellular components. The compound exhibits a tendency to bind to proteins and enzymes, disrupting their normal functions. Its chlorinated structure allows it to persist in the environment and bioaccumulate in organisms.

Key Mechanisms:

- Endocrine Disruption : PCB 149 can interfere with hormonal systems by mimicking or blocking hormones.

- Oxidative Stress : It induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Inflammation : The compound can trigger inflammatory pathways that may contribute to chronic diseases.

Toxicological Effects

The toxicological profile of PCB 149 has been studied extensively. Its effects can vary based on exposure levels and the biological context.

Summary of Toxic Effects:

| Effect Type | Description |

|---|---|

| Carcinogenicity | Associated with increased risk of various cancers in animal studies. |

| Neurotoxicity | Impairs neurological function and development in animal models. |

| Reproductive Toxicity | Adverse effects on reproductive health observed in laboratory studies. |

| Immunotoxicity | Alters immune responses and increases susceptibility to infections. |

Case Studies

- Study on Fish Populations : Research conducted on fish exposed to PCB 149 revealed significant alterations in reproductive success and increased mortality rates due to endocrine disruption .

- Human Epidemiological Studies : In populations with high exposure to PCBs, including PCB 149, studies have shown correlations with thyroid dysfunction and developmental delays in children .

- Animal Models : Laboratory studies using rodents demonstrated that exposure to PCB 149 led to increased tumor incidence and altered metabolic functions .

Environmental Impact

PCB 149 is persistent in the environment due to its chemical stability. It accumulates in the food chain, posing risks not only to wildlife but also to human health through dietary intake.

Environmental Persistence:

- Bioaccumulation Factor (BAF) : High BAF values indicate significant accumulation in organisms.

- Soil and Water Contamination : Detected in various environmental matrices, raising concerns about long-term ecological impacts.

Propiedades

IUPAC Name |

1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)12(18)11(13(10)19)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWCJUKMEHKBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164434 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-88-2 | |

| Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′,6-hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.